2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer therapy.
Biological Research: Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a valuable tool in biological studies.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. It primarily targets the fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation and migration . This inhibition can lead to reduced tumor growth and metastasis in cancer therapy .
Comparison with Similar Compounds
Compared to other pyrrolopyridine derivatives, 2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- stands out due to its potent FGFR inhibitory activity. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs but may vary in their potency and specificity.
4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: Another compound with similar structural features and biological activities.
Properties
Molecular Formula |
C14H14BrN5O |
---|---|
Molecular Weight |
348.20 g/mol |
IUPAC Name |
4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H14BrN5O/c1-2-5-21-10-6-11(15)20-13-12(10)8(7-18-13)9-3-4-17-14(16)19-9/h3-4,6-7H,2,5H2,1H3,(H,18,20)(H2,16,17,19) |
InChI Key |
LDMBOJPVBOLXOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br |
Origin of Product |
United States |
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